N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a phenylpropanamide group. The molecular formula of this compound is C20H25NO, and it has a molecular weight of 295.42 g/mol .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-15-5-8-19-16-18(9-11-20(19)23)13-14-22-21(24)12-10-17-6-3-2-4-7-17/h2-4,6-7,9,11,16H,5,8,10,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZXIBIVXRHTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The initial step involves the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amide derivatives.
Substitution: N-alkylated amide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe for studying biological processes involving amide bonds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The amide bond can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide
- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide
- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide
Uniqueness
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of the tetrahydroquinoline and phenylpropanamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is recognized for its diverse biological properties. Its molecular formula is , with a molecular weight of 334.45 g/mol. The structure includes a propanamide functional group, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 946281-39-6 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress pathways.
1. Anti-inflammatory Effects
Studies have shown that this compound can inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro assays demonstrated that it significantly reduces the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
2. Neuroprotective Properties
Research on derivatives of tetrahydroquinoline indicates that they can protect neuronal cells from oxidative stress and apoptosis. Specifically, compounds in this class have been observed to inhibit caspase activation and reduce reactive oxygen species (ROS) levels, providing neuroprotection in models of neurodegenerative diseases.
Case Study 1: Inhibition of NLRP3 Inflammasome
In a study investigating the effects of this compound on inflammatory pathways, researchers found that the compound effectively disrupted interactions within the NLRP3 inflammasome complex. This was evidenced by significant reductions in interleukin secretion while maintaining low cytotoxicity levels.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in marked improvements in neuronal survival rates and cognitive function. The mechanism was linked to the downregulation of pro-apoptotic factors and upregulation of neuroprotective pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
